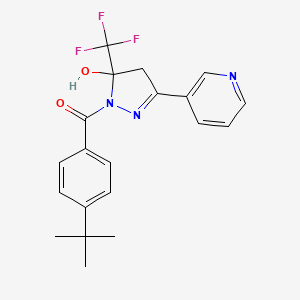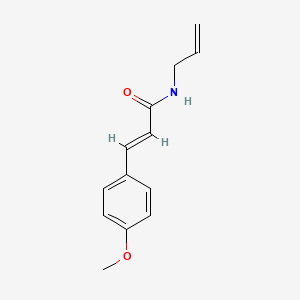![molecular formula C15H21BrN2O2 B5109262 1-[2-(4-bromophenoxy)propanoyl]-4-ethylpiperazine](/img/structure/B5109262.png)
1-[2-(4-bromophenoxy)propanoyl]-4-ethylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(4-bromophenoxy)propanoyl]-4-ethylpiperazine, also known as BPP-4, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
1-[2-(4-bromophenoxy)propanoyl]-4-ethylpiperazine has been studied for its potential therapeutic applications in various fields of research. In neuroscience, this compound has been shown to have neuroprotective effects against oxidative stress and inflammation, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In cancer research, this compound has been studied for its potential anti-tumor effects, as it has been shown to induce apoptosis in cancer cells. Additionally, this compound has also been studied for its potential use as a drug delivery system, as it can be conjugated to other compounds for targeted drug delivery.
Mecanismo De Acción
The mechanism of action of 1-[2-(4-bromophenoxy)propanoyl]-4-ethylpiperazine is not fully understood, but it is believed to act through multiple pathways. In neuroscience, this compound has been shown to reduce oxidative stress and inflammation by activating the Nrf2/ARE pathway and inhibiting the NF-κB pathway. In cancer research, this compound has been shown to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in scientific research. In neuroscience, this compound has been shown to improve cognitive function and reduce oxidative stress and inflammation in animal models of neurodegenerative diseases. In cancer research, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, this compound has also been shown to have anti-inflammatory and anti-oxidant effects, which may have potential therapeutic applications in other fields of research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[2-(4-bromophenoxy)propanoyl]-4-ethylpiperazine in lab experiments is its potential therapeutic applications in various fields of research. Additionally, this compound is relatively easy to synthesize and can be conjugated to other compounds for targeted drug delivery. However, one limitation of using this compound in lab experiments is the lack of understanding of its mechanism of action, which may hinder its development as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on 1-[2-(4-bromophenoxy)propanoyl]-4-ethylpiperazine. In neuroscience, further studies are needed to understand the mechanism of action of this compound and its potential therapeutic applications in neurodegenerative diseases. In cancer research, further studies are needed to investigate the anti-tumor effects of this compound and its potential use as a drug delivery system. Additionally, further studies are needed to investigate the potential therapeutic applications of this compound in other fields of research, such as cardiovascular disease and inflammation.
Métodos De Síntesis
The synthesis of 1-[2-(4-bromophenoxy)propanoyl]-4-ethylpiperazine involves the reaction of 4-bromophenol with 2-bromo-1-(4-ethylpiperazin-1-yl)propan-1-one in the presence of a base, such as potassium carbonate. The resulting product is then purified through column chromatography to obtain pure this compound.
Propiedades
IUPAC Name |
2-(4-bromophenoxy)-1-(4-ethylpiperazin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O2/c1-3-17-8-10-18(11-9-17)15(19)12(2)20-14-6-4-13(16)5-7-14/h4-7,12H,3,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEHKZBZWMDIKKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C(C)OC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5109185.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-fluorophenyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5109189.png)



![6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-methylbenzenesulfonate](/img/structure/B5109215.png)
![2,3-bis{[(5-ethoxy-1H-benzimidazol-2-yl)thio]methyl}quinoxaline 1,4-dioxide](/img/structure/B5109216.png)

![7-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-ethyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5109231.png)
![2-methoxy-N-(1-{1-[(5-methyl-2-thienyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B5109239.png)
![1-methyl-5-{[(2-thienylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B5109240.png)
![ethyl 4-(2-chlorobenzyl)-1-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-4-piperidinecarboxylate](/img/structure/B5109246.png)

![1-bromo-3-[3-(4-ethoxyphenoxy)propoxy]benzene](/img/structure/B5109266.png)